![molecular formula C10H15NO3 B12826835 Ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12826835.png)
Ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-oxo-5-azaspiro[34]octane-2-carboxylate is a chemical compound with the molecular formula C10H15NO3 It is a member of the azaspiro compound family, characterized by a spiro-connected bicyclic structure containing nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate can be achieved through several routes. One common approach involves the annulation of the cyclopentane ring, while other methods involve the annulation of a four-membered ring . These synthetic routes typically employ readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would likely be applied to its production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
Ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate has several scientific research applications, including:
Medicine: Its derivatives are being explored for potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, its derivatives that exhibit EGFR inhibitory activities work by binding to the epidermal growth factor receptor, thereby blocking the signaling pathways that promote cell proliferation and survival . This mechanism is particularly relevant in the context of cancer treatment, where inhibiting EGFR can help to slow down or stop the growth of cancer cells.
Comparaison Avec Des Composés Similaires
Ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate can be compared with other similar compounds, such as:
2-Oxa-6-azaspiro[3.4]octane: This compound is involved in the preparation of azaspirocycle derivatives with EGFR inhibitory activities.
tert-Butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate: This compound is used in the preparation of γ-butyrolactone derivatives via Baeyer-Villiger monooxygenase-catalyzed oxidation.
The uniqueness of this compound lies in its specific structural features and the range of applications it offers in various fields of scientific research and industry.
Propriétés
Formule moléculaire |
C10H15NO3 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-2-14-9(13)7-5-10(6-7)4-3-8(12)11-10/h7H,2-6H2,1H3,(H,11,12) |
Clé InChI |
DIJSTOICFDVRBE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC2(C1)CCC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine](/img/structure/B12826760.png)
![Benzyl (4-(2-aminoethyl)bicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B12826768.png)
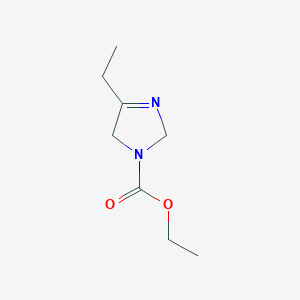


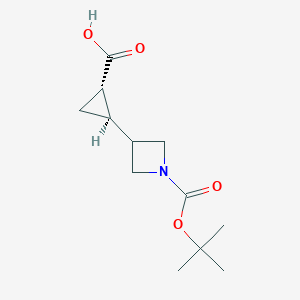

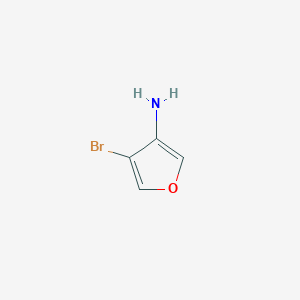
![strontium;1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B12826799.png)
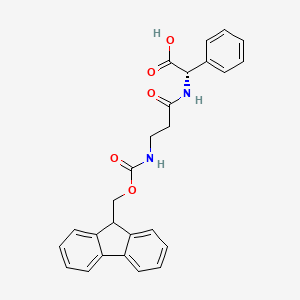
![[Acetyloxy(phenyl)methyl] acetate;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B12826805.png)
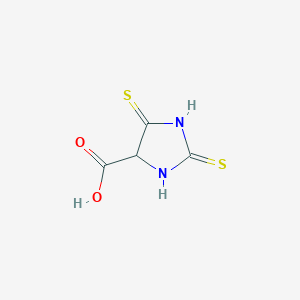
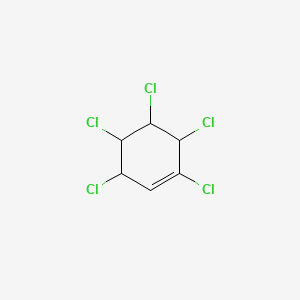
![5-Hydrazinyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B12826842.png)
